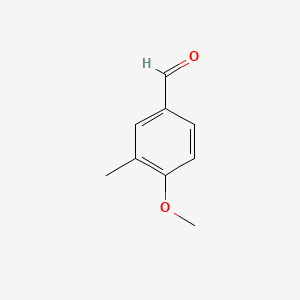









|
REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][C:10]([O:14][CH3:15])=[C:11]([CH3:13])[CH:12]=1.CN([CH:19]=[O:20])C.[Cl-].[Na+]>C1COCC1>[CH3:15][O:14][C:10]1[CH:9]=[CH:8][C:7]([CH:19]=[O:20])=[CH:12][C:11]=1[CH3:13] |f:3.4|
|


|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)C)OC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
stirred for 70 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction mixture temperature below −55° C
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to about −60° C. to −70° C. where it
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction mixture temperature below −50° C
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
|
Type
|
EXTRACTION
|
|
Details
|
it was extracted with two portions of diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with one portion of an aqueous dilute sodium chloride solution, with one portion of an aqueous saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|


Reaction Time |
70 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)C=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |